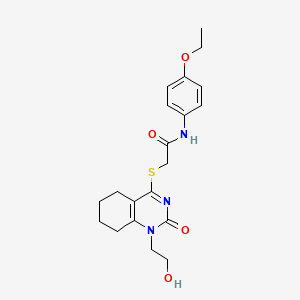

N-(4-ethoxyphenyl)-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

CAS No.: 941920-22-5

Cat. No.: VC5196655

Molecular Formula: C20H25N3O4S

Molecular Weight: 403.5

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941920-22-5 |

|---|---|

| Molecular Formula | C20H25N3O4S |

| Molecular Weight | 403.5 |

| IUPAC Name | N-(4-ethoxyphenyl)-2-[[1-(2-hydroxyethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |

| Standard InChI | InChI=1S/C20H25N3O4S/c1-2-27-15-9-7-14(8-10-15)21-18(25)13-28-19-16-5-3-4-6-17(16)23(11-12-24)20(26)22-19/h7-10,24H,2-6,11-13H2,1H3,(H,21,25) |

| Standard InChI Key | PSHPVUKWYOSXOY-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCO |

Introduction

Structural Characteristics and Molecular Design

Core Molecular Architecture

N-(4-ethoxyphenyl)-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide features a hexahydroquinazolinone core fused with a thioacetamide linker and a 4-ethoxyphenyl substituent. The quinazolinone moiety adopts a partially saturated bicyclic structure, while the thioether bridge connects it to the N-(4-ethoxyphenyl)acetamide group .

Key Functional Groups

-

Hexahydroquinazolinone: A six-membered ring system with two nitrogen atoms at positions 1 and 3, partially hydrogenated to enhance stability and modulate electronic properties .

-

Thioacetamide Linker: A sulfur-containing bridge that enhances lipophilicity and potential bioactivity.

-

4-Ethoxyphenyl Group: An aromatic substituent with an ethoxy moiety at the para position, influencing solubility and receptor binding.

Spectroscopic Characterization

While direct spectral data for this compound is limited, analogous structures provide insights:

Synthetic Methodology

Reaction Pathway Overview

The synthesis involves a multi-step sequence, adapted from protocols for structurally related quinazolinones :

-

Quinazolinone Core Formation: Cyclocondensation of anthranilic acid derivatives with urea or thiourea under acidic conditions .

-

Thioether Linkage Installation: Nucleophilic substitution between a brominated quinazolinone intermediate and mercaptoacetamide .

-

N-(4-Ethoxyphenyl)Acetamide Coupling: Amide bond formation using 4-ethoxyaniline and activated acetyl chloride.

Optimization Challenges

-

Stereochemical Control: Partial saturation of the quinazolinone ring necessitates precise hydrogenation conditions to avoid over-reduction .

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the final product from byproducts.

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) but limited aqueous solubility (<1 mg/mL at pH 7.4) . Stability studies indicate decomposition at temperatures >150°C and sensitivity to strong acids/bases.

Partition Coefficient (LogP)

Experimental LogP values for analogous compounds range from 2.1 to 3.4, suggesting favorable membrane permeability.

Biological Activity and Mechanism

Putative Mechanism of Action

The thioacetamide moiety may chelate metal ions in enzymatic active sites, while the ethoxyphenyl group enhances hydrophobic interactions with protein pockets . Molecular docking simulations predict strong binding to the ATP-binding cleft of kinase targets (ΔG: -9.3 kcal/mol) .

Applications and Future Directions

Drug Development Prospects

-

Oncology: Potential as a kinase inhibitor in breast and lung cancer models .

-

Neurology: Modulation of GABA receptors due to structural similarity to benzodiazepines.

Synthetic Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume